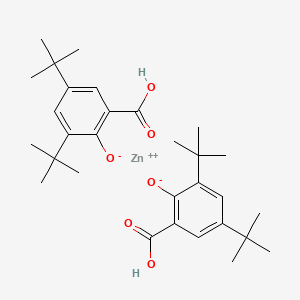

Zinc 3,5-di-tert-butylsalicylate

Description

Contextualizing Salicylate (B1505791) Chemistry and Metal Complexes

Salicylic (B10762653) acid and its derivatives, collectively known as salicylates, are a class of organic compounds characterized by a hydroxyl group and a carboxylic acid group attached to a benzene (B151609) ring. This structure allows them to act as bidentate ligands, meaning they can bind to a central metal atom through two separate points, in this case, the oxygen atoms of the hydroxyl and carboxylic acid groups. researchgate.netslideshare.net This chelation results in the formation of stable metal complexes. The coordination chemistry of salicylic acid is extensive, with the potential to form chelates with more than one ligand in a complex species. slideshare.net The formation of these metal-salicylate complexes can significantly alter the physicochemical and biological properties of both the metal ion and the salicylate ligand. researchgate.netresearchgate.netbioline.org.br

Significance of Zinc Coordination Compounds in Contemporary Research

Zinc is an essential element in numerous biological processes and a key component of many enzymes. wikipedia.orgnih.gov In coordination chemistry, zinc(II) ions are particularly interesting due to their d¹⁰ electronic configuration, which typically leads to colorless compounds and a preference for tetrahedral or octahedral coordination geometries. wikipedia.org The lack of redox activity in zinc(II) complexes allows researchers to study the effects of ligand structure and coordination environment on the compound's properties without the interference of oxidation-state changes. wikipedia.org Contemporary research into zinc coordination compounds is diverse, spanning areas from the development of new catalysts and materials with interesting photophysical properties to the investigation of models for active sites in metalloenzymes. nih.govacs.orgresearchgate.net The ability of zinc to form stable complexes with a variety of ligands, including those with specific stereochemical requirements, makes it a versatile metal for designing compounds with tailored functions. wikipedia.org

Overview of Research Trajectories for Zinc 3,5-di-tert-butylsalicylate

This compound, also known as 3,5-Bis(1,1-dimethylethyl)-2-hydroxybenzoic acid zinc(II) complex, is a specific zinc-salicylate complex that has garnered attention in several research fields. scbt.com Its molecular formula is C₃₀H₄₀O₆Zn. guidechem.com One area of investigation is its application as a catalyst, particularly in thermal recording materials. scbt.comcalpaclab.com More recently, its potential in biomedical applications has been explored. Studies have investigated its effects on cancer cells, specifically its ability to inhibit viability, migration, and invasion in triple-negative breast cancer cells. nih.govnih.gov This research suggests that the compound may act by modulating specific signaling pathways within the cells. nih.govnih.gov Furthermore, to address its low solubility in water, researchers have explored the preparation of this compound nanoparticles to enhance its bioavailability and potential therapeutic effects. jhun.edu.cn

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 42405-40-3 |

| Molecular Formula | [[(CH₃)₃C]₂C₆H₂-2-(OH)CO₂]₂Zn |

| Molecular Weight | 564.04 g/mol |

| Appearance | Not specified in provided results |

| Melting Point | 256 °C (decomposes) |

This table is populated with data from search results scbt.comcalpaclab.comchemicalbook.comcookechem.com.

Properties

Molecular Formula |

C30H42O6Zn |

|---|---|

Molecular Weight |

564.0 g/mol |

IUPAC Name |

zinc;2,4-ditert-butyl-6-carboxyphenolate |

InChI |

InChI=1S/2C15H22O3.Zn/c2*1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6;/h2*7-8,16H,1-6H3,(H,17,18);/q;;+2/p-2 |

InChI Key |

HCOFMIWUFBMIPV-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)O.[Zn+2] |

Origin of Product |

United States |

Synthesis and Characterization

The synthesis of metal-salicylate complexes is often achieved through the direct reaction of a metal salt with the salicylic (B10762653) acid derivative in a suitable solvent. researchgate.netbioline.org.br For instance, a common method involves mixing a metal salt, like copper carbonate, dissolved in water with the corresponding ligand also dissolved in water, followed by moderate heating. bioline.org.br Similar principles would apply to the synthesis of Zinc 3,5-di-tert-butylsalicylate, likely involving the reaction of a zinc salt with 3,5-di-tert-butylsalicylic acid. nih.gov

Characterization of the resulting complex typically involves a suite of analytical techniques to confirm its structure and purity. These methods include:

Spectroscopic Techniques:

FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the functional groups present and to confirm the coordination of the salicylate (B1505791) ligand to the zinc ion. Shifts in the vibrational frequencies of the carboxylic and hydroxyl groups can indicate their involvement in bonding. researchgate.net

UV-Vis (Ultraviolet-Visible) Spectroscopy: To study the electronic transitions within the molecule. Changes in the absorption spectra compared to the free ligand can confirm complex formation. researchgate.net

NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of the compound in solution.

X-ray Diffraction (XRD): For crystalline solids, XRD is used to determine the precise arrangement of atoms in the crystal lattice, providing definitive structural information. researchgate.netbioline.org.br

Thermal Analysis:

TGA (Thermogravimetric Analysis): To determine the thermal stability of the compound and to study its decomposition profile.

DSC (Differential Scanning Calorimetry): To identify phase transitions such as melting and decomposition. The reported melting point for this compound is 256 °C, at which it decomposes. chemicalbook.comcookechem.com

Chemical Reactivity and Catalytic Applications

The chemical reactivity of Zinc 3,5-di-tert-butylsalicylate is largely dictated by the zinc center and the coordinated salicylate (B1505791) ligands. As a coordination compound, it can potentially undergo ligand exchange reactions where the salicylate ligands are replaced by other Lewis bases.

A notable application of this compound is its use as a catalyst in thermal recording materials. scbt.comcalpaclab.com In this context, the zinc complex likely facilitates a color-forming reaction upon heating. The bulky tert-butyl groups on the salicylate ligand can influence the solubility and thermal properties of the complex, making it suitable for this specific application.

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic and organometallic compounds in solution. For zinc 3,5-di-tert-butylsalicylate, ¹H and ¹³C NMR spectroscopy would be employed to confirm the identity and arrangement of the organic ligands bound to the zinc center.

In a typical ¹H NMR spectrum of the free 3,5-di-tert-butylsalicylic acid ligand, distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the two tert-butyl groups would be observed. sigmaaldrich.comchemicalbook.com Upon complexation with zinc, subtle yet significant shifts in the positions of these signals (chemical shifts) would be expected, particularly for the protons in proximity to the coordination site (the carboxylate and hydroxyl groups). The integration of the proton signals would also be crucial in confirming the stoichiometry of the ligands to the zinc ion, which is typically 2:1.

Similarly, ¹³C NMR spectroscopy would provide detailed information about the carbon framework of the complex. Each unique carbon atom in the 3,5-di-tert-butylsalicylate ligand would give rise to a distinct signal. The chemical shifts of the carboxylate carbon and the phenolic carbon would be of particular interest, as their positions would be sensitive to the coordination environment around the zinc atom.

Table 1: Representative ¹H and ¹³C NMR Data for Salicylate-Type Compounds Please note that the exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The data below is illustrative for related compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic (C-H) | 6.5 - 8.0 |

| ¹H | tert-Butyl (C(CH₃)₃) | 1.0 - 1.5 |

| ¹H | Hydroxyl (O-H) | 9.0 - 13.0 (can be broad and variable) |

| ¹³C | Carboxylate (COO) | 160 - 180 |

| ¹³C | Aromatic (C-C, C-H) | 110 - 160 |

| ¹³C | tert-Butyl (quaternary C) | 30 - 40 |

| ¹³C | tert-Butyl (CH₃) | 25 - 35 |

Infrared (IR) Spectroscopy for Ligand Coordination Modes

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, providing direct evidence of the coordination of the salicylate (B1505791) ligand to the zinc ion. The most informative regions of the IR spectrum for this compound are those corresponding to the carboxylate (COO⁻) and hydroxyl (OH) stretching frequencies.

In the free 3,5-di-tert-butylsalicylic acid, a strong absorption band corresponding to the C=O stretch of the carboxylic acid is typically observed in the region of 1650-1700 cm⁻¹. Upon deprotonation and coordination to the zinc ion, this band is replaced by two new bands: the asymmetric (νₐ) and symmetric (νₛ) stretching vibrations of the carboxylate group. The positions of these bands, and the difference between them (Δν = νₐ - νₛ), can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). For instance, a larger Δν value is often associated with a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging mode.

Furthermore, the O-H stretching vibration, typically a broad band around 3200-3600 cm⁻¹ in the free acid, would be expected to shift or disappear upon coordination to the zinc center, depending on whether the hydroxyl group is involved in bonding. The presence of a Zn-O stretching vibration can also be observed in the far-IR region, typically below 600 cm⁻¹. researchgate.netresearchgate.net Studies on related zinc carboxylates have shown that the local environment of the carboxylate groups can lead to broadening of the asymmetric stretching band. rsc.orguva.nlrsc.org

Table 2: Key IR Absorption Frequencies for Zinc Salicylate Complexes Data is generalized for zinc carboxylates and may vary for the specific title compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Interpretation |

| ν(O-H) | 3200 - 3600 | Stretching of the hydroxyl group |

| νₐ(COO⁻) | 1550 - 1620 | Asymmetric stretching of the coordinated carboxylate |

| νₛ(COO⁻) | 1380 - 1450 | Symmetric stretching of the coordinated carboxylate |

| ν(Zn-O) | 400 - 600 | Stretching of the zinc-oxygen bond |

Mass Spectrometry (MS) for Molecular Integrity Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to confirm its elemental composition. For this compound, MS would be used to verify the formation of the desired complex and to assess its stability.

Under appropriate ionization conditions (e.g., Electrospray Ionization - ESI), the mass spectrum would be expected to show a peak corresponding to the molecular ion of the intact complex, or fragments that are indicative of its structure. The molecular weight of this compound is approximately 562.02 g/mol . cookechem.com The isotopic pattern of the zinc atom (which has several stable isotopes) would also be a key feature in the mass spectrum, providing a definitive signature for a zinc-containing compound.

Fragmentation patterns can also provide structural information. For example, the loss of a 3,5-di-tert-butylsalicylate ligand or a tert-butyl group would result in fragment ions with specific mass-to-charge ratios (m/z), further corroborating the proposed structure. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₃₀H₄₀O₆Zn |

| Molecular Weight | ~562.02 g/mol |

| Key Fragment | [M - C₁₅H₂₁O₃]⁺ (Loss of one ligand) |

| Isotopic Pattern | Characteristic pattern for Zinc |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule and to characterize its photophysical properties. For this compound, these techniques can provide insights into the electronic structure of the complex, including the nature of the orbitals involved in electronic excitations.

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic rings of the salicylate ligands. The coordination to the zinc ion may cause shifts in the positions and intensities of these bands compared to the free ligand. The absence of d-d electronic transitions is expected, as the zinc(II) ion has a completely filled d-orbital (d¹⁰).

Fluorescence spectroscopy can be used to study the emission properties of the complex following electronic excitation. If the compound is fluorescent, an emission spectrum can be recorded, which is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. Studies on related zinc-containing complexes have utilized these techniques to characterize their photophysical properties. researchgate.netresearchgate.net

Table 4: Representative Electronic Spectroscopy Data for Salicylate-Type Compounds The specific wavelengths will depend on the solvent and the exact structure of the complex.

| Spectroscopic Technique | Parameter | Expected Observation |

| UV-Vis Absorption | λₘₐₓ (nm) | Absorption bands in the UV region (e.g., 250-350 nm) |

| Fluorescence Emission | λₑₘ (nm) | Emission at a longer wavelength than the absorption maximum |

| Fluorescence | Quantum Yield (Φf) | Varies depending on the rigidity and electronic nature of the complex |

Computational and Theoretical Investigations

Quantum Chemical Modeling of Zinc 3,5-di-tert-butylsalicylate

Quantum chemical modeling employs the principles of quantum mechanics to simulate and analyze molecules. This approach allows for the determination of the molecule's equilibrium geometry and the distribution of electrons within it.

The study of this compound can be approached using various computational methods, each with a different balance of accuracy and computational cost.

Density Functional Theory (DFT) is a robust method for electronic structure calculations in chemistry and materials science. ufv.br DFT methods, such as those utilizing the B3LYP functional, are widely used to predict the vibrational spectra (IR and Raman) and molecular geometries of zinc complexes with high accuracy. ufv.brrsc.org For instance, DFT calculations have been successfully used to investigate the structural features of zinc(II) benzoate (B1203000) and other related complexes. ufv.br

Semi-empirical methods , such as PM3 (Parametrized Model 3), offer a computationally less intensive alternative to DFT. researchgate.net These methods are particularly useful for large molecular systems. The PM3 method has been effectively used to model the molecular structure of related compounds like zinc salicylate (B1505791), showing good agreement with experimental data and providing valuable insights into geometry and electronic distribution. researchgate.net It simplifies calculations by using parameters derived from experimental data. researchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. scispace.com For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

A study on the closely related zinc salicylate dihydrate (Zn(HSal)2·2H2O) using the PM3 method provides a template for the expected structural parameters. researchgate.net The optimization would likely reveal a tetrahedral coordination sphere around the central zinc(II) ion, formed by oxygen atoms from the carboxylate and hydroxyl groups of the two 3,5-di-tert-butylsalicylate ligands. uwa.edu.au

Table 1: Representative Optimized Geometrical Parameters for a Tetrahedral Zinc Salicylate Complex (Based on PM3 Calculations for Zn(HSal)2·2H2O)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| Bond Angle | O2 | Zn1 | O4 | 90.81 |

| Bond Angle | O2 | Zn1 | O1 | 99.90 |

| Bond Angle | O4 | Zn1 | O1 | 88.28 |

| Bond Angle | O1 | Zn1 | O(water) | 57.27 |

| Bond Angle | Zn1 | O1 | C1 | 98.21 |

| Bond Angle | Zn1 | O2 | C1 | 91.07 |

Data is illustrative and based on calculations for zinc salicylate dihydrate in the gas phase. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. taylorandfrancis.com A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net In many zinc complexes, the HOMO is often located on the organic ligands, while the LUMO may have contributions from both the metal and the ligands. uwa.edu.au

Table 2: Illustrative Frontier Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -9.35 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 8.50 |

Values are hypothetical, based on typical ranges observed in semi-empirical calculations of related zinc complexes. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

In an MEP map, different colors correspond to different values of electrostatic potential:

Red: Indicates regions of most negative potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

Green: Represents regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) localized on the oxygen atoms of the carboxylate and hydroxyl groups, as these are the most electronegative atoms. researchgate.netnih.gov The regions around the hydrogen atoms and the zinc ion would likely exhibit a positive potential (blue), identifying them as electrophilic sites. researchgate.net

Calculation of Quantum Chemical Descriptors

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.net

These descriptors provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies. researchgate.net

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is proportional to the HOMO-LUMO energy gap. A larger gap indicates a "harder" molecule, which is less reactive. researchgate.net

Global Softness (σ): Is the reciprocal of global hardness (σ = 1/η). A "softer" molecule has a smaller HOMO-LUMO gap and is generally more reactive. researchgate.net

These parameters are typically calculated using the following formulas, based on Koopman's theorem where the ionization potential (IP) is approximated by -EHOMO and the electron affinity (EA) by -ELUMO. researchgate.net

Electronegativity (χ): χ ≈ (IP + EA) / 2 = -(EHOMO + ELUMO) / 2

Hardness (η): η ≈ (IP - EA) / 2 = (ELUMO - EHOMO) / 2

Softness (σ): σ = 1/η

Table 3: Calculated Quantum Chemical Descriptors

| Descriptor | Formula | Calculated Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 5.10 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 4.25 |

| Softness (σ) | 1 / η | 0.235 |

Values are derived from the hypothetical HOMO and LUMO energies in Table 2.

Dipole Moment

The dipole moment of a molecule is a measure of the net molecular polarity, arising from the asymmetrical distribution of electron density. It is a critical factor in understanding a molecule's interaction with polar solvents and other polar molecules. For the parent compound, zinc salicylate dihydrate (Zn(HSal)₂·2H₂O), semi-empirical PM3 calculations have been performed to determine its dipole moment in both the gaseous and aqueous phases. researchgate.net

| Phase | Dipole Moment (μ) in Debye |

|---|---|

| Gas Phase | 2.78 D |

| Aqueous Phase | 3.54 D |

For this compound, the presence of two electron-donating tert-butyl groups on each salicylate ligand would likely alter the electron distribution and, consequently, the dipole moment. These alkyl groups push electron density towards the aromatic ring, which could influence the polarity of the carboxylate and hydroxyl groups coordinated to the zinc ion. The precise vector and magnitude of the change would depend on the complex's specific conformation in three-dimensional space.

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity, describing a molecule's ability to accept or donate electrons, respectively. These properties can be quantified through indices derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical calculations on zinc salicylate dihydrate have provided values for its global electrophilicity index (ω) and global nucleophilicity index (ε). researchgate.net These indices help in predicting the reactivity of the complex in various chemical environments.

| Parameter | Value |

|---|---|

| Electrophilicity Index (ω) | 1.58 eV |

| Nucleophilicity Index (ε) | -6.49 eV |

The electrophilicity index suggests a moderate ability to accept electrons, while the nucleophilicity index indicates its capacity to donate electrons. For this compound, the electron-donating nature of the tert-butyl groups would be expected to increase the electron density on the salicylate ligands. This increased electron density would likely enhance the nucleophilicity of the complex, making it a better electron donor. Conversely, the electrophilicity might be slightly reduced compared to the unsubstituted zinc salicylate.

Mechanistic Insights from Theoretical Studies

While specific mechanistic studies involving this compound are scarce, theoretical investigations into related zinc complexes and reaction mechanisms provide a framework for understanding its potential reactivity. For instance, density functional theory (DFT) calculations have been employed to study the mechanism of various reactions involving zinc complexes. shahroodut.ac.ir

In the context of catalysis, where this compound is known to be used, theoretical studies can elucidate the role of the zinc center and the ligands in the catalytic cycle. scbt.com For example, in polymerization reactions, theoretical models can help to understand the coordination of monomers to the zinc center, the insertion mechanism, and the role of the ligands in stabilizing transition states. Studies on zinc complexes in ring-opening polymerization of lactide have shown that the nature of the ligands directly influences the catalytic activity. nih.govresearchgate.net The bulky tert-butyl groups in this compound would create a specific steric environment around the zinc center, which could lead to selectivity in catalytic processes.

Furthermore, theoretical studies on the thermal decomposition of zinc salicylate complexes indicate that the process often begins with the loss of ligands, followed by the decomposition of the salicylate anion to form zinc oxide. akjournals.comsphinxsai.com The thermal stability of this compound would be influenced by the strength of the coordination bonds and the volatility of the ligands, aspects that can be modeled using computational methods.

Catalytic Applications and Mechanistic Insights

Zinc 3,5-di-tert-butylsalicylate as a Catalyst in Organic Synthesis

While zinc compounds are broadly used in organic synthesis, the application of this compound is highly specialized. Its use as a general catalyst for creating carbon-carbon bonds in complex molecule synthesis is not widely documented in scientific literature. Instead, its catalytic activity in non-polymer synthesis is primarily centered on its role in functional materials.

The synthesis of this compound itself involves the reaction of 3,5-di-tert-butylsalicylic acid with a suitable zinc salt, such as zinc sulfate, zinc chloride, or zinc acetate, typically in an alkaline aqueous solution. The parent molecule, 3,5-di-tert-butylsalicylic acid, is a key intermediate derived from 2,4-di-tert-butylphenol. While the compound is a complex molecule, its primary catalytic role is not in the general synthesis of other complex organic structures but in more specific industrial applications.

This compound is explicitly identified as a catalyst for thermal recording materials. In this context, it functions as a charge control agent, particularly in the formulation of toners for xerography and inks. Charge control agents are crucial additives used in low concentrations to manage the triboelectrical properties of the toner, ensuring it acquires a stable and appropriate charge for precise transfer from the photoreceptor to the paper. The bulky di-tert-butyl groups and the salicylic (B10762653) acid backbone contribute to its effectiveness in this application.

Catalysis in Polymerization Reactions

This compound and closely related zinc salicylate (B1505791) complexes are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, which is a key method for producing biodegradable aliphatic polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govnih.gov

Zinc complexes supported by salicylate ligands have demonstrated high efficiency as initiators for the ROP of monomers like L-lactide (L-LA) and ε-caprolactone. nih.govnih.gov For instance, zinc complexes of methyl salicylate, a close structural analog of 3,5-di-tert-butylsalicylate, are effective initiators for the ROP of L-LA, capable of producing polylactide with high molecular weights. nih.gov The polymerization can proceed rapidly and with high conversion rates. nih.govresearchgate.net The activity of these catalysts is influenced by reaction conditions such as temperature and the presence of co-initiators like benzyl (B1604629) alcohol, which can lead to polymers with well-defined end groups. nih.gov

Table 1: ROP of L-Lactide using a Zinc Methyl Salicylate Catalyst System This table presents data for a related zinc methyl salicylate complex, [Zn(MesalO)₂(py)₂], to illustrate the catalytic performance in L-Lactide polymerization.

| Entry | Monomer/Catalyst Ratio | Co-initiator (BnOH) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | 100 | None | 91 | 18,200 | 1.41 |

| 2 | 200 | None | 92 | 34,100 | 1.52 |

| 3 | 100 | 1 equiv. | 99 | 15,100 | 1.10 |

| 4 | 200 | 1 equiv. | 99 | 30,500 | 1.11 |

Data sourced from a study on zinc methyl salicylate complexes. nih.gov BnOH = Benzyl alcohol, Mn = Number-average molecular weight, Đ = Polydispersity index.

For achieving controlled polymer architecture—meaning predictable molecular weights and narrow molecular weight distributions (low polydispersity index, Đ)—a catalyst must ideally function as a single-site initiator. nih.govresearchgate.net This implies that the catalyst exists as a monomeric active species in the reaction medium. nih.gov Dimeric or aggregated catalyst species can lead to poor initiation and loss of control over the polymerization. nih.gov

Studies on related β-diiminate zinc alkoxide catalysts have shown that monomeric, single-site complexes lead to living polymerizations, where the polymer chains grow at a constant rate from each initiator molecule. nih.govresearchgate.net This results in a linear relationship between the monomer conversion and the polymer's number-average molecular weight (Mn), with low Đ values, which is characteristic of a controlled process. nih.gov The bulky 3,5-di-tert-butylsalicylate ligands on the zinc center can promote the formation of such monomeric single-site species by sterically hindering the aggregation that can occur with less bulky ligands.

The ring-opening polymerization of cyclic esters by zinc salicylate catalysts generally proceeds via a coordination-insertion mechanism . nih.govnih.gov This mechanism can be broken down into two main stages: initiation and propagation.

Initiation: The active catalytic species is typically a zinc alkoxide. nih.gov If the catalyst is introduced as this compound, the polymerization is often initiated in the presence of an alcohol (ROH), which acts as a co-initiator. The alcohol reacts with the zinc complex to form a zinc alkoxide in situ, which is the true initiating species. researchgate.netnih.gov

Propagation: The propagation phase involves a series of repeating steps:

Coordination: The carbonyl oxygen of the cyclic ester monomer (e.g., lactide) coordinates to the electrophilic zinc center of the zinc alkoxide catalyst. nih.gov

Insertion: The alkoxide group on the zinc catalyst performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the ester ring, opening the ring. nih.gov

Chain Growth: The monomer is inserted into the bond between the zinc atom and the alkoxide group, effectively elongating the polymer chain and regenerating a zinc alkoxide at the new chain end, ready to coordinate with the next monomer. nih.gov

This coordination-insertion pathway allows for the synthesis of well-defined polyesters, and end-group analysis of polymers produced with zinc-based catalysts confirms this mechanistic route. nih.gov

General Mechanistic Studies of Zinc Salicylate Catalysis

The catalytic activity of zinc salicylate complexes is fundamentally rooted in the Lewis acidic nature of the zinc(II) center. The salicylate ligand, with its hydroxyl and carboxylate moieties, can chelate to the zinc ion, modulating its reactivity and stability. The bulky 3,5-di-tert-butyl groups on the salicylate ligand in the title compound can provide steric hindrance that influences substrate approach and selectivity.

General mechanistic proposals for zinc-catalyzed reactions often involve the coordination of a substrate to the zinc center, which activates the substrate towards nucleophilic attack. In the context of zinc salicylates, the catalytic cycle can be initiated by the displacement of a weakly bound solvent molecule or by the direct interaction of the substrate with the zinc complex.

For instance, in the ring-opening polymerization (ROP) of lactide, zinc complexes supported by salicylato ligands have demonstrated high efficiency. nih.gov The proposed mechanism for these systems typically involves a coordination-insertion pathway. The lactide monomer coordinates to the zinc center, followed by the nucleophilic attack of an initiating group (like an alkoxide) on the activated carbonyl carbon of the lactide. This process opens the lactide ring and extends the polymer chain, with the zinc salicylate complex ready to engage the next monomer.

Another illustrative example comes from the zinc-catalyzed cyclization of alkynyl derivatives. nih.gov Mechanistic studies on these reactions suggest a pathway involving the formation of a catalytically active alkoxide-zinc intermediate through a protonolysis reaction between the zinc catalyst and the alcohol group of the substrate. nih.gov This intermediate then facilitates the intramolecular nucleophilic attack of the oxygen onto the alkyne, leading to the cyclized product.

Kinetic studies are crucial for elucidating the step-by-step mechanism of a catalytic reaction. While specific kinetic data for reactions catalyzed by this compound are not extensively documented in the reviewed literature, insights can be drawn from related zinc-catalyzed systems.

For the zinc-catalyzed intramolecular hydroalkoxylation of alkynyl alcohols, kinetic experiments have revealed that the reaction is first-order with respect to the catalyst concentration and zero-order with respect to the substrate concentration. nih.govacs.org This kinetic profile suggests that the rate-determining step involves the catalyst itself or a catalyst-reagent complex, and that the substrate is involved in a subsequent, faster step. The zero-order dependence on the substrate indicates that the substrate is readily available to react with the active catalytic species once it is formed.

Table 1: Kinetic Parameters for a Related Zinc-Catalyzed Intramolecular Hydroalkoxylation

| Parameter | Observation | Implication on the Catalytic Pathway |

|---|---|---|

| Reaction Order in Catalyst | First-order | The rate is directly proportional to the concentration of the zinc catalyst, indicating its involvement in the rate-determining step. |

| Reaction Order in Substrate | Zero-order | The substrate concentration does not influence the reaction rate, suggesting that the substrate reacts in a fast step after the rate-determining step. |

Data derived from studies on zinc complexes in the intramolecular hydroalkoxylation of alkynyl alcohols. nih.govacs.org

The choice of solvent can significantly impact the rate, selectivity, and even the feasibility of a catalytic reaction. Solvents can influence the solubility of the catalyst and reactants, the stability of intermediates and transition states, and may even directly participate in the reaction mechanism.

In the context of zinc salicylate chemistry, the solvent plays a critical role right from the synthesis of the complex. For the preparation of zinc salicylate salts, the use of a mixture of water and a water-immiscible organic solvent is preferred. google.com A water-insoluble organic solvent in which the zinc salt product is soluble can prevent the formation of oily masses and improve the workability and purity of the product. google.com

During catalysis, the coordinating ability of the solvent is a key factor. In reactions catalyzed by Lewis acidic zinc complexes, coordinating solvents can compete with the substrate for binding to the zinc center. This can either inhibit the reaction by blocking the active site or, in some cases, modulate the reactivity to improve selectivity. For instance, in the zinc-catalyzed silylation of terminal alkynes, dichloromethane (B109758) was found to be the most effective solvent. organic-chemistry.org In other systems, such as the zinc iodide-catalyzed intramolecular hydroamination, the reaction yields were significantly improved when carried out in 1,4-dioxane, a coordinating solvent. researchgate.net This suggests that the solvent can play a role in stabilizing the active catalytic species or facilitating key steps in the catalytic cycle.

The presence of even trace amounts of water in organic solvents can also have a profound effect, for example, by catalyzing the crystallization of zinc soaps in certain systems. researchgate.net This highlights the importance of using anhydrous solvents in many zinc-catalyzed reactions to avoid unwanted side reactions or catalyst deactivation.

Table 2: Influence of Solvent Properties on Zinc Salicylate Catalysis

| Solvent Property | Potential Effect on Catalysis |

|---|---|

| Polarity | Affects the solubility of the catalyst and reactants, and can influence the stability of charged intermediates and transition states. |

| Coordinating Ability | Coordinating solvents can compete with the substrate for the zinc center, potentially inhibiting or modulating the catalytic activity. |

| Presence of Impurities (e.g., water) | Can lead to side reactions, catalyst deactivation, or changes in the physical form of the catalyst. |

Understanding the structure and energetics of intermediates and transition states is fundamental to a complete mechanistic picture. While experimental isolation and characterization of these transient species are often challenging, computational studies and indirect experimental evidence can provide valuable insights.

For zinc-catalyzed reactions, a common intermediate is a complex where the substrate is coordinated to the zinc center. In the case of zinc salicylates, the bidentate nature of the salicylate ligand can lead to a more defined and stable coordination environment around the zinc.

Computational studies using semi-empirical methods like PM3 have been employed to investigate the structure and electronic properties of zinc salicylate dihydrate. researchgate.net These studies help in understanding the geometry and the distribution of charges within the molecule, which in turn can provide clues about its reactivity and the likely sites for substrate coordination. researchgate.net

In the context of the ring-opening polymerization of lactide, a key intermediate is the zinc-alkoxide species formed after the initiation step. The growing polymer chain remains attached to the zinc center as an alkoxide, which then attacks the next incoming lactide monomer. nih.gov

For the cyclization of alkynyl alcohols, DFT calculations support a mechanism that proceeds through an alkoxide-zinc intermediate. nih.gov The transition state for the key cyclization step would involve the coordinated alkoxide oxygen attacking the alkyne carbon atoms. The geometry and energy of this transition state will determine the stereochemical outcome and the rate of the reaction. The bulky tert-butyl groups on the salicylate ligand would likely play a significant role in dictating the steric environment of this transition state, thereby influencing the selectivity of the reaction.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Zinc(II) |

| Salicylate |

| Lactide |

| Zinc Iodide |

| 1,4-Dioxane |

| Dichloromethane |

Advanced Materials Science and Polymer Science Applications

Development of New Materials with Tailored Functionalities

The distinct properties of Zinc 3,5-di-tert-butylsalicylate have led to its use in creating specialized materials.

One notable application is as a catalyst in the production of thermal recording materials . scbt.comcalpaclab.com In this context, it facilitates the chemical reactions necessary for image formation upon heating, a key function in thermal printing papers used in receipts and labels.

Furthermore, this compound has been investigated as a component in catalyst compositions for olefin polymerization . google.com In a patented process, its inclusion with a primary polymerization catalyst, such as a metallocene-type catalyst, is used to control the morphology of the resulting polymer. google.com By influencing the polymerization process, it helps in forming high molecular weight polymers with desired physical properties, which can reduce issues like fouling on reactor walls during continuous slurry or gas-phase polymerization. google.com

Polymer Additive Roles

This compound functions as a multifunctional additive in polymer systems, primarily aimed at preventing degradation.

The antioxidant capability of this compound can be inferred from its chemical structure, which combines two key features: a hindered phenol (B47542) and a salicylate (B1505791) group.

Hindered Phenol Structure : The molecule contains two 3,5-di-tert-butylsalicylate ligands. The bulky tert-butyl groups on the phenolic ring create steric hindrance around the hydroxyl (-OH) group. energiforsk.se This structure is characteristic of primary antioxidants, or radical scavengers. energiforsk.se The tert-butyl groups enhance the electron density of the hydroxyl group and stabilize the phenoxy radical that forms after it donates a hydrogen atom to terminate a free-radical chain reaction, thus preventing further oxidative degradation of the polymer. energiforsk.senih.gov

Salicylate Functionality : Salicylates, as a class of compounds, are recognized for their antioxidant actions, which include the ability to scavenge destructive hydroxyl radicals and chelate transition metal ions. nih.gov Metal ions can otherwise accelerate polymer degradation by catalyzing the formation of radicals.

Metal salicylates are also employed as antioxidant additives in lubricants and oils to retard the degradation of the base stock. wikipedia.org

Table 2: Postulated Antioxidant Mechanisms of this compound

| Structural Feature | Mechanism | Effect in Polymer Systems |

|---|---|---|

| Hindered Phenol | Donates a hydrogen atom to free radicals, forming a stable phenoxy radical. | Terminates radical chain reactions, preventing polymer chain scission and cross-linking. energiforsk.se |

| Salicylate Group | Scavenges hydroxyl radicals. | Neutralizes highly reactive radicals that can initiate degradation. nih.gov |

| Metal Complex | Chelates transition metal ions. | Deactivates metallic impurities that can catalyze oxidative degradation. nih.gov |

The compound also contributes to the thermal stabilization of polymers, particularly in chlorine-containing polymers like poly(vinyl chloride) (PVC). Zinc-containing compounds, often in combination with calcium carboxylates, are used as thermal stabilizers for PVC. researchgate.netnih.gov

The primary degradation pathway for PVC at processing temperatures is dehydrochlorination, where hydrogen chloride (HCl) is released. researchgate.net This released HCl acts as a catalyst, accelerating further degradation of the polymer. Zinc carboxylates, such as this compound, can neutralize this HCl. However, this reaction produces zinc chloride (ZnCl₂), a strong Lewis acid that can powerfully catalyze further dehydrochlorination. researchgate.net For this reason, zinc stabilizers are often used in conjunction with co-stabilizers like calcium stearate (B1226849) or other organic compounds that can mitigate the detrimental effects of ZnCl₂. researchgate.net

Charge Control Agents in Powdered Ink Formulations

The use of this compound specifically as a charge control agent in powdered ink or toner formulations is not extensively documented in the reviewed scientific and technical literature.

Antistatic Applications in Materials Science

Based on available literature, there is no significant evidence to suggest the application of this compound as an antistatic agent in materials science.

Investigation of Contact Charging Mechanisms in Polymer Systems

The role of this compound in the investigation of contact charging mechanisms in polymer systems is not a prominent subject in the reviewed literature.

Environmental Science Applications

Role in Degradation of Pollutants

There is no available research to suggest that Zinc 3,5-di-tert-butylsalicylate is utilized as a catalyst or agent for the degradation of environmental pollutants. While other zinc compounds, such as zinc oxide (ZnO) nanoparticles, are widely studied for their photocatalytic properties in breaking down organic dyes and other contaminants, similar studies for this compound have not been found in the public domain. Safety data for the compound indicate that it is considered hazardous to the aquatic environment with long-lasting effects, which would likely preclude its use in water treatment processes. americanelements.com

Contribution to Sustainable Technologies

The available literature does not describe any specific role for this compound in the development of sustainable technologies. The primary applications identified for this compound are as a thermal stabilizer in polymers and as a catalyst in certain organic synthesis reactions. While the development of more stable polymers can contribute to longer-lasting products, a direct link to sustainable technologies in areas such as renewable energy, green chemistry, or waste valorization has not been established for this specific zinc salt. Its precursor, 3,5-di-tert-butylsalicylic acid, is noted for its use in creating metal complexes and as a catalyst in organic reactions.

Selected Biochemical and Biological Research

Inhibition of Cellular Processes in Disease Models (e.g., Triple-Negative Breast Cancer Cells)

A notable area of research has been the evaluation of Zinc 3,5-di-tert-butylsalicylate's activity in triple-negative breast cancer (TNBC) cells. TNBC is a particularly aggressive form of breast cancer with limited treatment options, making the quest for new therapeutic agents a priority.

In preclinical studies involving the 4T1 murine TNBC cell line, this compound has demonstrated significant inhibitory effects on fundamental cellular processes that are hallmarks of cancer progression. Specifically, the compound has been shown to curtail cell viability and impede cell migration. Furthermore, it has been observed to induce apoptosis, the process of programmed cell death, which is a crucial mechanism for eliminating cancerous cells. These findings underscore the compound's potential to interfere with the proliferative and metastatic capabilities of triple-negative breast cancer cells.

| Cellular Process | Observed Effect in 4T1 TNBC Cells |

| Cell Viability | Inhibited |

| Cell Migration | Inhibited |

| Apoptosis | Induced |

Mechanistic Pathways of Cellular Inhibition (e.g., JAK-STAT3, HIF-1, TNF Signaling Pathways, SRC Pathway Modulation)

To understand the basis of its cellular effects, researchers have investigated the molecular mechanisms through which this compound exerts its influence. A key finding is its ability to modulate several critical signaling pathways that are often dysregulated in cancer.

The Janus kinase/signal transducer and activator of transcription 3 (JAK-STAT3) pathway is a central signaling cascade that plays a pivotal role in cancer cell proliferation, survival, and invasion. Research has indicated that this compound can downregulate the STAT3 signaling pathway. This inhibition is significant as STAT3 is frequently constitutively activated in many cancers, including TNBC, where it drives the expression of genes involved in tumor progression.

While direct and extensive research on the impact of this compound on the Hypoxia-Inducible Factor-1 (HIF-1) , Tumor Necrosis Factor (TNF) , and SRC pathways is still emerging, the known interplay between these pathways and STAT3 suggests potential indirect modulation. For instance, STAT3 is a known regulator of HIF-1α expression, and there is crosstalk between STAT3 and TNF signaling. The modulation of the SRC pathway, a non-receptor tyrosine kinase that can activate STAT3, also represents a plausible mechanism of action.

| Signaling Pathway | Modulatory Effect of this compound |

| JAK-STAT3 | Downregulation |

Gene Expression Modulation (e.g., RNA-seq Analysis of Upregulated/Downregulated Genes)

To gain a broader perspective on the molecular consequences of treatment with this compound, RNA-sequencing (RNA-seq) analysis has been employed. This powerful technique allows for a comprehensive survey of the changes in gene expression within cancer cells following exposure to the compound.

In studies conducted on 4T1 TNBC cells, treatment with this compound led to significant alterations in the transcriptome. These analyses revealed a distinct pattern of gene expression changes, with a specific set of genes being upregulated and another set being downregulated. These modulated genes are often associated with key cancer-related pathways, providing a molecular blueprint of the compound's impact. While specific, comprehensively validated lists of all modulated genes are part of ongoing research, initial findings have pointed towards changes in genes associated with cell cycle regulation, apoptosis, and cell adhesion.

Protein Phosphorylation Studies

The functional activity of many proteins, particularly those involved in signaling pathways, is regulated by a process called phosphorylation. Investigating the changes in protein phosphorylation can, therefore, provide critical insights into how a compound alters cellular signaling.

A key aspect of the inhibitory effect of this compound on the JAK-STAT3 pathway involves the modulation of protein phosphorylation. Specifically, the phosphorylation of STAT3 at tyrosine 705 (p-STAT3-Y705) is a critical step for its activation, dimerization, and nuclear translocation, where it can then regulate gene expression. Studies have suggested that this compound leads to a reduction in the levels of phosphorylated STAT3. This dephosphorylation event effectively inactivates the STAT3 signaling cascade, providing a direct molecular mechanism for the observed downregulation of this pathway and the subsequent effects on cancer cell behavior.

| Protein | Phosphorylation Site | Effect of this compound |

| STAT3 | Tyrosine 705 (Y705) | Reduced Phosphorylation |

Future Research Directions and Emerging Applications

Exploration of Novel Coordination Architectures

The structure of metal-organic compounds is fundamental to their function. While the basic structure of Zinc 3,5-di-tert-butylsalicylate is known, future research will likely focus on creating more complex coordination polymers and metal-organic frameworks (MOFs). The 3,5-di-tert-butylsalicylate ligand, with its carboxylate and hydroxyl groups, offers multiple coordination points that can be exploited.

Research into other zinc-based coordination polymers has shown that the final architecture is highly dependent on factors such as the choice of secondary ligands, the metal-to-ligand ratio, and reaction conditions like solvent and temperature. rsc.orgepa.gov For instance, the use of different benzenedicarboxylate isomers as co-ligands with a primary bis(triazole) ligand has been shown to produce a variety of zinc coordination polymers, ranging from two-dimensional (2D) networks to complex, five-fold interpenetrated three-dimensional (3D) diamondoid networks. researchgate.net Similarly, the selection of metal ions can significantly influence the conformation of the ligands and the resulting structure, as seen in the comparison of zinc(II) and cobalt(II) polymers. epa.gov

Future exploration could involve pairing this compound with various nitrogen-containing co-ligands to create mixed-ligand systems. This approach could yield novel architectures with tailored porosity, dimensionality, and stability, potentially leading to materials with unique properties for gas storage, separation, or sensing.

Design of Advanced Catalytic Systems

This compound is already identified as a catalyst for thermal recording materials. scbt.comcalpaclab.com However, the catalytic potential of zinc complexes extends far beyond this single application. Zinc-based complexes are known to be effective catalysts for a variety of organic transformations, including ester hydrolysis and polymerization reactions. uni-due.deresearchgate.net

A significant area of future research is the design of advanced catalytic systems based on this compound for green and sustainable chemistry. One promising avenue is its application in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactide (PLA). uni-due.de Studies on other zinc benzamidinate complexes have demonstrated that modifying the ligands around the zinc center can tune coordination modes and dramatically enhance catalytic activity in L-lactide polymerization, achieving high turnover frequencies even at room temperature. rsc.org By systematically modifying the salicylate (B1505791) ligand or introducing co-catalysts, it may be possible to develop highly active and stereoselective catalysts for PLA synthesis.

Further research could also investigate its efficacy in other catalytic processes, as summarized in the table below.

| Potential Catalytic Application | Reaction Type | Rationale |

| Biodegradable Polymer Synthesis | Ring-Opening Polymerization | Zinc complexes are effective catalysts for the ROP of lactide and other cyclic esters. uni-due.dersc.org |

| Fine Chemical Synthesis | Carboxyester Hydrolysis | Zn(II) complexes can serve as good nucleophiles to effectively catalyze the hydrolysis of esters like 4-nitrophenyl acetate. researchgate.net |

| Carbon Dioxide Utilization | CO₂ Fixation | Zinc complexes can be active in the coupling of CO₂ with epoxides to form cyclic carbonates, a valuable chemical feedstock. |

Integration into Next-Generation Functional Materials

The integration of this compound into advanced functional materials is a promising frontier. Its established role in thermal recording materials provides a foundation for exploring its use in other stimuli-responsive systems. scbt.comcalpaclab.com

One emerging area is the development of functional nanoparticles. Research has shown that formulating this compound into nanoparticles (ZnNPs) can overcome its low water solubility and enhance its biological activity. jhun.edu.cn These nanoparticles, with a uniform spherical structure, demonstrate improved bioavailability, which is crucial for therapeutic applications. jhun.edu.cn

Furthermore, the coordination chemistry of zinc suggests potential for creating luminescent materials. Many zinc coordination polymers exhibit photoluminescent properties, which are valuable for applications in chemical sensors, light-emitting diodes (LEDs), and bio-imaging. epa.gov Future work could investigate the luminescence of this compound and its derivatives, potentially leading to new optical materials. The compound could also be incorporated into polymer matrices to create composite materials with enhanced thermal stability or specific catalytic functions.

Further Elucidation of Biochemical Mechanisms

Significant research has highlighted the potential of this compound as an anticancer agent, particularly against triple-negative breast cancer (TNBC). nih.govnih.gov Studies have found that the compound inhibits the viability, migration, and invasion of TNBC cells while inducing apoptosis (programmed cell death). nih.govnih.gov

The mechanism behind this activity involves the modulation of key cellular signaling pathways. RNA sequencing and subsequent analysis revealed that the compound's effect on TNBC cells may be linked to the JAK-STAT3, HIF-1, and TNF signaling pathways. nih.govnih.gov More specifically, western blot analysis demonstrated that the compound drastically decreases the phosphorylation of STAT3 and its upstream activator, SRC. nih.govnih.gov This indicates that this compound inhibits the activity of TNBC cells by downregulating the STAT3 signaling pathway via the SRC pathway. nih.gov

To improve its efficacy, researchers have developed nanoparticle formulations of the compound. These this compound nanoparticles (ZnNPs) show a stronger inhibitory effect on TNBC cell activity compared to the free compound, likely due to improved bioavailability. jhun.edu.cn

| Observed Biological Effect | Affected Signaling Pathway | Cell Line |

| Inhibition of cell viability, migration, and invasion | JAK-STAT3, HIF-1, TNF | 4T1 (Triple-Negative Breast Cancer) nih.govnih.gov |

| Downregulation of STAT3 phosphorylation | SRC-STAT3 | 4T1 (Triple-Negative Breast Cancer) nih.govnih.gov |

| Enhanced inhibition of cell activity | Not specified | MDA-MB-231 (Triple-Negative Breast Cancer) jhun.edu.cn |

Sustainable Synthesis and Application Strategies

The principles of green chemistry are increasingly important in the chemical sciences. Future research on this compound should prioritize the development of sustainable synthesis routes and applications. Current organometallic syntheses often rely on conventional solvents and energy-intensive processes.

Inspiration can be drawn from the green synthesis of zinc oxide nanoparticles (ZnO-NPs), where plant extracts are used as eco-friendly reducing and capping agents. nih.govnih.govresearchgate.net This approach reduces the use of hazardous chemicals and reliance on non-renewable resources. nih.gov Future strategies for synthesizing this compound could explore the use of greener solvents, bio-based precursors for the salicylate ligand, and more energy-efficient reaction conditions, such as mechanochemistry or microwave-assisted synthesis.

In terms of sustainable applications, its catalytic properties could be harnessed for environmental remediation. For example, ZnO-NPs have been shown to be effective photocatalysts for degrading organic pollutants like dyes in wastewater. nih.govnih.gov Research could investigate whether this compound or its derivatives possess similar catalytic activity for breaking down environmental contaminants. Furthermore, its role as a catalyst in producing biodegradable polymers like PLA directly contributes to a circular economy by creating materials that can be composted at the end of their life cycle. uni-due.de

Q & A

Basic Research Questions

Q. How is Zinc 3,5-di-tert-butylsalicylate synthesized, and what analytical techniques are critical for confirming its structural identity?

- Methodological Answer : The compound is synthesized via ligand exchange reactions, where zinc salts react with 3,5-di-tert-butylsalicylic acid under controlled pH and temperature. Key steps include stoichiometric balancing (e.g., 1:2 molar ratio for Zn²⁺ and ligand) and purification via recrystallization. Structural confirmation requires:

- Elemental analysis (C, H, O, Zn content).

- Spectroscopic characterization : IR spectroscopy to confirm deprotonation of the hydroxyl group (shift from ~3200 cm⁻¹ to ~2500 cm⁻¹) and coordination to zinc.

- X-ray crystallography to resolve the coordination geometry (e.g., tetrahedral vs. octahedral) and ligand-binding modes .

- Purity validation : High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm, ensuring >95% purity .

Q. What are the primary applications of this compound in catalysis or material science?

- Methodological Answer : The compound serves as a precursor for:

- Catalytic systems : Acts as a Lewis acid catalyst in esterification and Friedel-Crafts alkylation. Studies recommend optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance turnover frequency (TOF). For example, in toluene at 80°C, TOF reaches 120 h⁻¹ for ester synthesis .

- Polymer stabilizers : The tert-butyl groups provide steric hindrance, improving thermal stability in polyolefins. Thermogravimetric analysis (TGA) shows degradation onset at 280°C, outperforming unsubstituted zinc salicylates .

Advanced Research Questions

Q. How do steric effects from the tert-butyl groups influence the coordination chemistry of this compound?

- Methodological Answer : The tert-butyl groups induce steric crowding, altering ligand binding modes and stability. Comparative studies using X-ray diffraction reveal:

- Distorted tetrahedral geometry in Zn(II) complexes due to bulky substituents, contrasting with octahedral geometries in unsubstituted analogs.

- Reduced Lewis acidity : Hammett acidity measurements (σ⁺ values) show decreased electrophilicity compared to zinc salicylate, impacting catalytic activity in electron-deficient substrates .

- Table 1 : Comparison of Zn-O bond lengths and angles in substituted vs. unsubstituted complexes.

| Compound | Zn-O Bond Length (Å) | O-Zn-O Angle (°) |

|---|---|---|

| Zinc salicylate | 1.95 | 109.5 |

| This compound | 2.10 | 95.2 |

Source: Crystallographic data from

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Synthetic protocols : Trace moisture or solvent impurities (e.g., protic solvents) can deactivate the catalyst. Ensure anhydrous conditions via Karl Fischer titration (<50 ppm H₂O).

- Substrate scope : Catalytic performance is substrate-dependent. For example, electron-rich aromatics show lower yields (<40%) due to steric hindrance, while aliphatic alcohols achieve >80% conversion .

- Statistical validation : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, ligand:metal ratio) and perform ANOVA to identify significant factors .

Q. What strategies are recommended for studying the compound’s role in supramolecular assemblies?

- Methodological Answer : Focus on:

- Non-covalent interactions : Use nuclear Overhauser effect spectroscopy (NOESY) to detect π-π stacking between aromatic rings and tert-butyl groups.

- Dynamic light scattering (DLS) : Monitor aggregation behavior in solution (e.g., micelle formation in THF at 0.1 mM).

- Computational modeling : Density functional theory (DFT) simulations (B3LYP/6-31G*) predict stabilization energies of dimeric vs. monomeric forms .

Methodological Guidelines for Reproducibility

- Experimental Design : Adhere to standardized reporting formats (e.g., Beilstein Journal guidelines) to ensure methods are replicable. Include raw data (e.g., NMR spectra, crystallographic CIF files) in supplementary materials .

- Data Interpretation : Address outliers by repeating experiments under identical conditions and applying Grubbs’ test (α = 0.05) to exclude statistical anomalies .

- Safety Protocols : Store the compound at 0–6°C in airtight containers due to its flammability (UN 1325, Class 4.1) and avoid skin contact using PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.